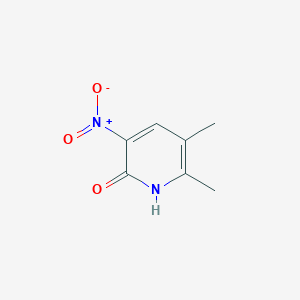

5,6-dimethyl-3-nitro-1H-pyridin-2-one

Description

The exact mass of the compound 5,6-dimethyl-3-nitro-1H-pyridin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,6-dimethyl-3-nitro-1H-pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethyl-3-nitro-1H-pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-6(9(11)12)7(10)8-5(4)2/h3H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAODRZMUIIDRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295122 | |

| Record name | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98276-88-1 | |

| Record name | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 5,6-dimethyl-3-nitro-1H-pyridin-2-one

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5,6-dimethyl-3-nitro-1H-pyridin-2-one. The document is structured to serve researchers, medicinal chemists, and drug development professionals by offering a deep dive into the physicochemical properties that govern the compound's solubility. We will explore theoretical solubility predictions based on molecular structure, present a robust experimental protocol for systematic solubility determination, and discuss the practical implications of this data in a research and development setting. This guide emphasizes the causality behind experimental design and provides self-validating methodologies to ensure scientific integrity.

Introduction: The Critical Role of Solubility

5,6-dimethyl-3-nitro-1H-pyridin-2-one belongs to the pyridinone class of heterocyclic compounds. Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anticancer to antimicrobial agents.[1] The pattern of substituents on the pyridinone ring significantly influences the pharmacological properties and therapeutic applications.[1]

For any compound transitioning from a laboratory curiosity to a viable drug candidate or a useful synthetic intermediate, solubility is a paramount physicochemical property. It dictates every stage of the development pipeline:

-

Chemical Synthesis: Affects reaction kinetics, purification strategies (crystallization), and yield.

-

Biological Screening: Determines the achievable concentration in assays, directly impacting the reliability of bioactivity data.

-

Formulation Development: Governs the ability to develop bioavailable oral dosage forms or stable parenteral solutions.

-

Analytical Chemistry: Influences the choice of solvents for techniques like HPLC and NMR.

This guide will deconstruct the solubility profile of 5,6-dimethyl-3-nitro-1H-pyridin-2-one, providing a predictive framework and a practical methodology for its empirical determination.

Physicochemical Profile and Solubility Prediction

Molecular Structure Analysis

The structure of 5,6-dimethyl-3-nitro-1H-pyridin-2-one features a combination of polar and non-polar moieties:

-

Pyridinone Core: This is a polar heterocyclic system containing a lactam group (-C(=O)-NH-). The nitrogen atom can act as a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. This core is capable of tautomerization to its pyridin-2-ol form, although the pyridinone form generally predominates.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. The oxygen atoms are potent hydrogen bond acceptors, which can enhance interactions with polar protic solvents.

-

Dimethyl Groups (-CH₃): Two methyl groups are attached to the pyridinone ring. These are non-polar, hydrophobic moieties that increase the lipophilicity of the molecule.

Data for the closely related isomer, 4,6-dimethyl-3-nitropyridin-2(1H)-one, provides useful computed properties that serve as a reasonable proxy for our target compound.[2]

Table 1: Computed Physicochemical Properties (for isomer 4,6-dimethyl-3-nitropyridin-2(1H)-one)

| Property | Value | Implication for Solubility |

|---|---|---|

| Molecular Weight | 168.15 g/mol | Relatively low, which is generally favorable for solubility. |

| XLogP3-AA | 0.5 | Indicates a balanced lipophilicity; suggests potential solubility in both moderately polar organic solvents and limited solubility in water. |

| Hydrogen Bond Donor Count | 1 (from the N-H group) | Can donate a hydrogen bond to solvents like water, alcohols, or DMSO. |

| Hydrogen Bond Acceptor Count | 3 (from C=O and -NO₂) | Can accept hydrogen bonds from protic solvents like water and alcohols. |

Predicted Solubility Behavior

Based on this structural analysis, we can formulate a hypothesis regarding the compound's solubility:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of multiple hydrogen bond donors and acceptors suggests that some degree of solubility is likely. However, the hydrophobic contribution of the two methyl groups may limit high aqueous solubility, a common challenge for such derivatives.[3] Solubility is expected to be moderate in alcohols like ethanol and methanol, which can engage in hydrogen bonding while also accommodating the non-polar methyl groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent hydrogen bond acceptors. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful, highly polar solvents that are very likely to dissolve the compound effectively. Acetonitrile, being less polar, may be a moderate solvent.

-

Non-polar Solvents (e.g., Hexane, Toluene): The molecule's significant polarity, arising from the pyridinone ring and nitro group, makes it unlikely to be soluble in non-polar solvents. The hydrophobic methyl groups are insufficient to overcome the polarity of the core structure.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and can act as weak hydrogen bond acceptors. Moderate to good solubility is often observed for compounds of this nature in solvents like dichloromethane (DCM).

This predictive framework is essential for designing an efficient experimental screening campaign, as it allows for the rational selection of an initial solvent set.[4]

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for determining the equilibrium solubility of 5,6-dimethyl-3-nitro-1H-pyridin-2-one. This method is designed to be self-validating by ensuring equilibrium is reached and by using a reliable analytical technique for quantification.

Rationale for Method Selection

The Shake-Flask method followed by HPLC quantification is a gold-standard technique for determining equilibrium solubility. It is robust, reproducible, and provides precise quantitative data. The core principle is to create a saturated solution in a given solvent at a controlled temperature, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the supernatant.

Materials and Reagents

-

5,6-dimethyl-3-nitro-1H-pyridin-2-one (solid, >98% purity)

-

Selection of Solvents (HPLC-grade or equivalent):

-

Water (Type I Ultrapure)

-

Ethanol

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Toluene

-

-

2 mL glass vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow

The overall workflow is depicted in the diagram below.

Caption: Figure 1. Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Samples:

-

Accurately weigh approximately 5-10 mg of 5,6-dimethyl-3-nitro-1H-pyridin-2-one into a series of 2 mL glass vials. The key is to add an excess of solid to ensure a saturated solution is formed.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent.

-

Securely cap the vials.

-

-

Equilibration (Trustworthiness Pillar):

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours. Causality: This step is critical to ensure that the system reaches thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility. For crystalline compounds, 48-72 hours may be necessary.

-

-

Sample Processing:

-

Remove vials from the shaker. Allow them to stand for 30 minutes in a temperature-controlled block to let solids settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

Carefully withdraw a portion of the clear supernatant using a syringe. Causality: Avoid disturbing the solid pellet to prevent contamination of the saturated solution.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Causality: This step removes any fine particulates that could interfere with the HPLC analysis. The filter material must be chemically compatible with the solvent.

-

-

Preparation of Standards and Analysis:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.

-

Create a series of calibration standards by serially diluting the stock solution. The concentration range should bracket the expected solubility.

-

Analyze the calibration standards and the filtered samples by HPLC with UV detection at the compound's λmax.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards. The curve must have a correlation coefficient (R²) > 0.995 for accuracy.

-

-

Calculation:

-

Using the regression equation from the calibration curve, determine the concentration of the compound in the filtered samples.

-

Remember to account for any dilution steps performed during sample processing. The final result is reported as mg/mL or mol/L.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table.

Table 2: Solubility of 5,6-dimethyl-3-nitro-1H-pyridin-2-one at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Qualitative Classification |

|---|---|---|---|---|

| Polar Protic | Water | 80.1 | To be determined | e.g., Sparingly Soluble |

| Ethanol | 24.5 | To be determined | e.g., Soluble | |

| Methanol | 32.7 | To be determined | e.g., Freely Soluble | |

| Polar Aprotic | DMSO | 46.7 | To be determined | e.g., Very Soluble |

| Acetonitrile | 37.5 | To be determined | e.g., Soluble | |

| Chlorinated | Dichloromethane | 9.1 | To be determined | e.g., Soluble |

| Non-polar | Toluene | 2.4 | To be determined | e.g., Insoluble |

Interpretation: The results from this table would be used to guide further development. For instance:

-

High solubility in ethanol could make it a good candidate for crystallization or formulation.

-

Low aqueous solubility would signal the need for formulation strategies like co-solvents, pH adjustment, or solid dispersions to achieve adequate bioavailability.[3]

-

Good solubility in dichloromethane would be useful for extraction and purification processes.

Safety and Handling

All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn.

-

Compound Hazards: Based on GHS information for the isomer 4,6-dimethyl-3-nitropyridin-2(1H)-one, the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] Avoid generating dust and prevent contact with skin and eyes.[5]

-

Solvent Hazards: Adhere to the specific safety data sheets (SDS) for each solvent used. Pay particular attention to flammability (e.g., ethanol, DCM) and toxicity (e.g., toluene, DCM).

Store the compound in a tightly closed container in a cool, dark, and dry place.[5]

Conclusion

While direct, published solubility data for 5,6-dimethyl-3-nitro-1H-pyridin-2-one is scarce, a thorough analysis of its molecular structure provides a strong predictive framework. The compound's mixed polarity, arising from a polar pyridinone-nitro core and non-polar methyl groups, suggests it will exhibit greatest solubility in polar aprotic and moderately polar organic solvents, with limited solubility in water and non-polar hydrocarbons. This guide provides a comprehensive, self-validating experimental protocol to empirically determine these solubility values. The resulting data is foundational for any researcher aiming to utilize this compound in synthesis, biological assays, or pharmaceutical development, enabling rational decision-making and accelerating the path from discovery to application.

References

-

Gong, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

Rybakov, V. B., et al. (2016). 4,6-Dimethyl-5-nitro-1H-pyridin-2-one. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 5,6-Dimethyl-2-pyridone. National Center for Biotechnology Information. Available at: [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]

-

PubChem. (n.d.). 4,6-Dimethyl-3-nitropyridin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

-

CUNY. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Byrne, F. P., et al. (2015). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry. Available at: [Link]

-

ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. Available at: [Link]

-

Duguid, J. K. G., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Available at: [Link]

-

Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Available at: [Link]

-

Perez-Vega, S., et al. (2012). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. ResearchGate. Available at: [Link]

-

Poulos, C. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Iowa. Available at: [Link]

-

chemeurope.com. (n.d.). Pyridine. Available at: [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Available at: [Link]

-

MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available at: [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Available at: [Link]

Sources

An In-depth Technical Guide to 5,6-dimethyl-3-nitro-1H-pyridin-2-one: Physicochemical Properties and Stability Profile

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: This document has been compiled to provide a comprehensive overview of the anticipated physical and chemical properties of 5,6-dimethyl-3-nitro-1H-pyridin-2-one. It is critical to note that, at the time of publication, specific experimental data for this particular isomer is not available in the peer-reviewed scientific literature. The information presented herein is therefore based on expert analysis of structurally related analogues and established principles of organic chemistry. All recommendations should be validated by appropriate experimental testing before implementation.

Introduction

The pyridin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including cardiotonic, antineoplastic, and antimicrobial agents[1]. The introduction of a nitro group and methyl substituents onto this heterocyclic system can significantly modulate its physicochemical properties, reactivity, and biological interactions. This guide focuses on the specific isomer 5,6-dimethyl-3-nitro-1H-pyridin-2-one, providing a detailed, albeit predictive, analysis of its physical appearance and chemical stability. Understanding these fundamental characteristics is paramount for its synthesis, handling, formulation, and development as a potential pharmaceutical agent.

Predicted Physicochemical Properties

While direct experimental data for 5,6-dimethyl-3-nitro-1H-pyridin-2-one is not publicly available, we can infer its likely properties from closely related isomers and general chemical principles.

Physical Appearance

Based on the characterization of the related isomer, 4,6-dimethyl-5-nitro-1H-pyridin-2-one, which has been described as forming colorless needles, it is highly probable that 5,6-dimethyl-3-nitro-1H-pyridin-2-one also exists as a crystalline solid at room temperature, likely appearing as a white to pale yellow powder . The presence of the nitro group and the polar pyridinone core would favor a solid state. The color may be influenced by the purity of the sample, with trace impurities potentially imparting a yellowish hue. The isomeric compound 4,6-dimethyl-3-nitropyridin-2(1H)-one is also listed by chemical suppliers as a solid[2].

Solubility Profile

The solubility of pyridinone derivatives can be complex. The pyridinone ring itself offers both hydrogen bond donor (N-H) and acceptor (C=O) sites, which can facilitate solubility in polar protic solvents. However, the introduction of two methyl groups increases the lipophilicity of the molecule. The nitro group, while polar, can also participate in dipole-dipole interactions.

It is anticipated that 5,6-dimethyl-3-nitro-1H-pyridin-2-one will exhibit:

-

Low solubility in water and non-polar solvents like hexanes.

-

Moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Some solubility in polar protic solvents like methanol and ethanol, particularly upon heating.

For analytical purposes, a screening of various organic solvents will be necessary to identify a suitable mobile phase for techniques like HPLC.

Data Summary of Related Isomers

To provide a quantitative context, the following table summarizes key properties of closely related pyridinone derivatives.

| Property | 4,6-dimethyl-3-nitropyridin-2(1H)-one | 3-nitro-1H-pyridin-2-one |

| Molecular Formula | C₇H₈N₂O₃ | C₅H₄N₂O₃ |

| Molecular Weight | 168.15 g/mol | 140.10 g/mol |

| Appearance | Solid[2] | Data not available |

| XLogP3-AA | 0.5 | 0.2 |

Data sourced from PubChem CID: 534015[3] and 22793[4].

Chemical Stability Profile

The stability of 5,6-dimethyl-3-nitro-1H-pyridin-2-one is a critical parameter for its storage, handling, and formulation. The presence of the nitro group on the electron-rich pyridinone ring suggests potential liabilities that must be carefully considered.

Thermal Stability

Nitroaromatic compounds are known for their potential thermal instability and, in some cases, explosive nature. The thermal decomposition of such compounds can be complex, often involving autocatalytic pathways. The decomposition of nitropyrazoles, for instance, has been studied to determine their thermal behavior under various conditions[5].

It is predicted that 5,6-dimethyl-3-nitro-1H-pyridin-2-one will be sensitive to high temperatures. The decomposition is likely to be an exothermic process, and under confinement, rapid heating could lead to a dangerous increase in pressure.

Key Considerations for Thermal Stability:

-

Decomposition Onset: The temperature at which decomposition begins should be determined using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This will define the maximum safe handling temperature.

-

Decomposition Products: The gasses evolved during thermal decomposition should be analyzed, for example by TGA coupled with mass spectrometry (TGA-MS), to understand the degradation pathway and identify any hazardous byproducts.

-

Influence of Impurities: The presence of impurities, particularly basic or metallic contaminants, could potentially lower the decomposition temperature.

Photostability

Many nitroaromatic compounds are susceptible to degradation upon exposure to light, particularly in the UV region. The photolysis of nitroaromatic compounds in aqueous solutions has been shown to proceed via complex reaction pathways, often involving the formation of radical species[6][7].

5,6-dimethyl-3-nitro-1H-pyridin-2-one is expected to exhibit some degree of photosensitivity. The absorption of UV light could lead to the formation of photoproducts with altered chemical and biological properties.

Diagram of a Hypothetical Photodegradation Pathway

Caption: A simplified hypothetical pathway for the photodegradation of 5,6-dimethyl-3-nitro-1H-pyridin-2-one.

Hydrolytic Stability

The central lactam (a cyclic amide) functionality in the pyridinone ring is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, to yield the corresponding amino acid. The rate of hydrolysis will be influenced by the electronic effects of the substituents on the ring. The electron-withdrawing nitro group at the 3-position is expected to activate the carbonyl group towards nucleophilic attack, potentially increasing the rate of hydrolysis compared to the unsubstituted pyridinone. However, the steric hindrance from the adjacent methyl group at the 6-position might offer some degree of protection. Lactam hydrolysis is a well-studied process, and its kinetics are highly dependent on pH and temperature[8][9].

Experimental Protocols for Characterization and Stability Testing

To empirically determine the properties of 5,6-dimethyl-3-nitro-1H-pyridin-2-one, the following standard experimental workflows are recommended.

Workflow for Physicochemical Characterization

Caption: A standard workflow for the initial physicochemical characterization of a novel compound.

Protocol for Thermal Stability Assessment (DSC/TGA)

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into a suitable TGA pan (e.g., aluminum or platinum).

-

Instrument Setup:

-

TGA: Heat the sample from ambient temperature to a suitable upper limit (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

DSC: Heat a separate sample under similar conditions to observe endothermic (melting) and exothermic (decomposition) events.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of weight loss, which indicates the beginning of thermal decomposition.

-

From the DSC curve, identify the melting point and the onset temperature and peak maximum of any exothermic events, which correspond to decomposition.

-

Protocol for Photostability Testing (ICH Q1B Guideline)

-

Sample Preparation: Prepare samples of the solid compound and, if applicable, a solution in a relevant solvent. Prepare corresponding "dark" control samples wrapped in aluminum foil.

-

Exposure Conditions: Expose the samples to a light source that provides a standardized output of both visible and UV light. The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter of near UV energy.

-

Analysis: After the exposure period, analyze the light-exposed samples and the dark controls by a validated stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the exposed and control samples to identify any new degradation peaks and quantify the loss of the parent compound.

Handling and Storage Recommendations

Based on the predicted stability profile, the following precautions are recommended for handling and storing 5,6-dimethyl-3-nitro-1H-pyridin-2-one:

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong bases and oxidizing agents.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. Handle in a well-ventilated area or a fume hood. Avoid exposure to high temperatures and direct sunlight.

Conclusion

While specific experimental data for 5,6-dimethyl-3-nitro-1H-pyridin-2-one remains to be published, a comprehensive profile of its likely physical appearance and stability can be constructed based on the known properties of structurally related compounds and fundamental chemical principles. It is anticipated to be a white to pale yellow crystalline solid with limited aqueous solubility. The presence of the nitro group suggests a potential for thermal and photolytic instability, which necessitates careful handling and storage. The recommendations and protocols outlined in this guide provide a robust framework for the empirical investigation and safe management of this compound in a research and development setting.

References

-

PubChem. Compound Summary for CID 22793, 3-Nitro-2(1H)-pyridinone. National Center for Biotechnology Information. [Link]

-

Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863819. [Link]

-

PubChem. Compound Summary for CID 534015, 4,6-Dimethyl-3-nitropyridin-2(1H)-one. National Center for Biotechnology Information. [Link]

-

Rybakov, V. B., et al. (2004). 4,6-Dimethyl-5-nitro-1H-pyridin-2-one. Acta Crystallographica Section E: Structure Reports Online, 60(2), o201–o203. [Link]

-

Lipczynska-Kochany, E. (1995). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Water research, 29(4), 1059-1066. [Link]

-

Bejan, D., & Hancu, D. (2012). Photodegradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Journal of industrial and engineering chemistry, 18(4), 1447-1451. [Link]

-

Alif, A., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 785–790. [Link]

-

Sindelar, V., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5025. [Link]

-

Sindelar, V., et al. (2025). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Accounts of Chemical Research, 48(2), 241-248. [Link]

-

Khan Academy. (2016). Acid and base-catalyzed hydrolysis of amides | Organic chemistry. [Link]

-

Miller, G. H., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Toxicology, 4, 845612. [Link]

-

Matsumura, Y., et al. (2018). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Symmetry, 10(11), 587. [Link]

-

Smil, V. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. SciSpace, 1-10. [Link]

-

Zhumanov, A., et al. (2023). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

-

Matsumura, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(11), 3181. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2(1H)-Pyridinone, 4,6-dimethyl-3-nitro- | CymitQuimica [cymitquimica.com]

- 3. 4,6-Dimethyl-3-nitropyridin-2(1H)-one | C7H8N2O3 | CID 535972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

Introduction: The Pyridin-2-one Core and the Influence of Nitro-functionalization

An In-depth Technical Guide to the Chemistry and Biological Significance of 3-Nitro-1H-pyridin-2-one Derivatives

This guide provides a comprehensive literature review of 3-nitro-1H-pyridin-2-one derivatives, intended for researchers, scientists, and professionals in drug development. It explores the synthesis, chemical properties, and burgeoning biological applications of this versatile heterocyclic scaffold.

The pyridin-2(1H)-one ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structure allows it to act as both a hydrogen bond donor and acceptor, and it can serve as a bioisostere for various other cyclic systems.[2] Pyridinone-containing molecules have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities.[3]

The introduction of a nitro (-NO₂) group at the C3-position dramatically influences the scaffold's chemical personality. As a potent electron-withdrawing group, the nitro moiety activates the pyridinone ring, reducing its electron density.[4] This activation not only modulates the compound's physicochemical properties but also renders the ring susceptible to a variety of chemical transformations, including nucleophilic substitutions and cycloaddition reactions, making it a versatile intermediate for building complex molecular architectures.[4] From a pharmacological standpoint, the nitro group can be both a pharmacophore and a potential toxicophore, often playing a key role in the mechanism of action, particularly in antimicrobial and anticancer contexts.[5] This review will delve into the synthetic pathways to access these derivatives, their characterization, and their significant potential as therapeutic agents.

Synthesis of the 3-Nitro-1H-pyridin-2-one Scaffold

The primary route to the 3-nitro-1H-pyridin-2-one core is through the direct nitration of the parent 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone). The strong electron-withdrawing nature of the nitro group makes this electrophilic substitution a critical step in the synthesis of more complex derivatives.

General Synthetic Workflow

The synthesis begins with the activation of the pyridine ring, followed by nitration and subsequent purification. The workflow is designed to control the regioselectivity of the nitration and ensure a high-purity product.

Caption: General workflow for the synthesis of 3-Nitro-1H-pyridin-2-one.

Detailed Experimental Protocol: Synthesis of 3-Nitro-1H-pyridin-2-one

This protocol is adapted from established nitration procedures for pyridine derivatives.[1] It employs a controlled, multi-step addition of nitric acid to a pyridine solution of 2-hydroxypyridine to manage the exothermic nature of the reaction and improve yield and purity.

Materials and Reagents:

-

2-Hydroxypyridine

-

Pyridine (anhydrous)

-

Nitric Acid (60-75% concentration)

-

Sodium Carbonate (or other suitable base)

-

Ice

-

Deionized Water

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxypyridine in anhydrous pyridine. Place the reaction flask in an ice bath to cool the solution to 0°C.

-

Nitration (First Addition): Slowly add nitric acid dropwise to the stirred solution while maintaining the temperature at or below 0°C. After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for approximately 30 minutes.[1]

-

Concentration and Repetition: Concentrate the reaction mixture to approximately half of its original volume under reduced pressure. Cool the concentrated solution again in an ice bath.

-

Repeat the dropwise addition of nitric acid (Step 2) and the subsequent concentration (Step 3) for a total of 3-5 cycles. This iterative approach ensures the complete conversion of the starting material.[1]

-

Neutralization: After the final cycle, pour the reaction mixture onto ice. While keeping the mixture cooled in an ice bath, carefully add an aqueous solution of a base, such as sodium carbonate, until the solution is neutralized (pH ~7).

-

Isolation: The product will precipitate out of the solution upon neutralization. Collect the solid by vacuum filtration.

-

Post-treatment: Wash the collected solid with cold deionized water to remove any residual salts. Dry the product under vacuum to yield 3-nitro-1H-pyridin-2-one. The product obtained by this method is often of high purity and can be used directly for subsequent reactions.[1]

Rationale: The use of pyridine as a solvent serves a dual purpose: it dissolves the starting material and also acts as a base to neutralize the acid generated during the reaction. The stepwise addition and concentration drive the equilibrium towards the product and help control the reaction temperature.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for 3-Nitro-1H-pyridin-2-one

| Technique | Feature | Expected Value / Observation |

| ¹H NMR | H-4 (proton adjacent to NO₂) | δ 8.0 - 8.5 ppm (Doublet of doublets) |

| H-5 | δ 6.5 - 7.0 ppm (Triplet or Doublet of doublets) | |

| H-6 | δ 7.5 - 8.0 ppm (Doublet of doublets) | |

| N-H | δ 11.0 - 13.0 ppm (Broad singlet) | |

| ¹³C NMR | C=O (C-2) | δ 160 - 165 ppm |

| C-NO₂ (C-3) | δ 145 - 150 ppm | |

| C-4 | δ 135 - 140 ppm | |

| C-5 | δ 105 - 115 ppm | |

| C-6 | δ 140 - 145 ppm | |

| IR | N-H Stretch | 3100 - 3300 cm⁻¹ (broad) |

| C=O Stretch | 1650 - 1680 cm⁻¹ (strong) | |

| N-O Stretch (asymmetric) | 1520 - 1560 cm⁻¹ (strong) | |

| N-O Stretch (symmetric) | 1340 - 1380 cm⁻¹ (strong) | |

| MS (ESI) | [M+H]⁺ | m/z = 141.02 |

| [M-H]⁻ | m/z = 139.01 |

Note: Chemical shifts (δ) are highly dependent on the solvent used. These are predictive values.

Biological Activities and Therapeutic Potential

The 3-nitro-1H-pyridin-2-one scaffold has emerged as a promising platform for the development of new therapeutic agents, with significant activities reported in anticancer and antibacterial applications.

Anticancer Activity: Microtubule Targeting

Recent studies have identified 3-nitropyridine derivatives as a novel class of potent microtubule-targeting agents.[6] This mechanism is shared by some of the most successful chemotherapeutic drugs, including paclitaxel and vinca alkaloids.

Mechanism of Action: Certain 3-nitropyridine analogues have been shown to inhibit the polymerization of tubulin, the protein monomer that assembles into microtubules.[6] These microtubules are critical components of the cellular cytoskeleton and form the mitotic spindle, which is essential for chromosome segregation during cell division.

By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of functional microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events:

-

Mitotic Arrest: Cells are unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[6]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6]

This targeted disruption of a process essential for rapidly proliferating cancer cells provides a clear rationale for the observed cytotoxic effects.

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Table 2: Cytotoxicity of Representative Pyridone Derivatives Against Cancer Cell Lines

| Compound Type | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| 3-Nitropyridine Analogue (4AZA2891) | HT-29 (Colon) | ~100 nM | [6] |

| N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivative | HCT-116 (Colon) | Moderate Activity | [7] |

| Thieno[2,3-b]quinolone-2-carboxamide (17d) | MDA-MB-468 (Breast) | 46 nM | [8] |

| Benz[f]indole-2,4,9-trione derivative (10h) | SK-OV-3 (Ovarian) | > Doxorubicin |

Note: Data from related pyridone scaffolds are included to show the potential of the general structure.

Antimicrobial Activity

The pyridone core is a well-established pharmacophore in the design of antibacterial agents.[3] The addition of the nitro group is a known strategy to enhance antimicrobial effects, as seen in drugs like nitrofurantoin and metronidazole. While extensive data specifically for 3-nitro-1H-pyridin-2-one derivatives is still emerging, related structures show promising activity. The mechanism often involves the enzymatic reduction of the nitro group within the bacterial cell to generate reactive nitrogen species, which can then damage bacterial DNA, proteins, and other macromolecules.

Table 3: Antibacterial Activity (MIC) of Structurally Related Compounds

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 3-(pyridin-3-yl)-2-oxazolidinone (21d) | S. aureus (MRSA) | 2 | |

| 3-(pyridin-3-yl)-2-oxazolidinone (21f) | S. aureus (MRSA) | 2 | |

| Arylmethyl selenocyanate | S. aureus (MRSA) | 0.76 | |

| Pyrido[2,3-d]pyrimidine derivative (14) | S. aureus | Moderate Activity |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.[3] Lower values indicate higher potency.

Conclusion and Future Perspectives

3-Nitro-1H-pyridin-2-one derivatives represent a chemically tractable and pharmacologically significant class of compounds. The electron-withdrawing nitro group not only facilitates diverse synthetic functionalization but also plays a direct role in the biological activity of these molecules. The compelling evidence of their anticancer activity through microtubule disruption highlights a clear path for rational drug design and optimization. Further exploration of structure-activity relationships (SAR) could lead to derivatives with enhanced potency and improved pharmacological profiles.

References

- CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

-

Synthesis and Functionalization of 3-Nitropyridines. [Link]

-

3-nitropyridine analogues as novel microtubule-targeting agents. PMC - PubMed Central. [Link]

-

Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

- CN103664763A - Preparation method of 2-amino-3-nitro pyridine.

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

-

Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. PubMed. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

-

NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. [Link]

-

Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. [Link]

-

Synthesis, characterization and spectroscopic properties of some new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one as a new synthesized enol type coupling component. ResearchGate. [Link]

-

Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. [Link]

-

MIC values against different bacterial strains and hemotoxicity (HEM) for dendrimers D100, D101 and D103. ResearchGate. [Link]

-

Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC - NIH. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

-

Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Gepotidacin. Wikipedia. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds †. Sciforum. [Link]

-

Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H). [Link]

Sources

- 1. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. idexx.com [idexx.com]

- 4. mdpi.com [mdpi.com]

- 5. sciforum.net [sciforum.net]

- 6. benchchem.com [benchchem.com]

- 7. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one protocol

An Application Note and Experimental Protocol for the Synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The protocol herein details a robust two-step synthetic route, commencing with the construction of the 5,6-dimethyl-1H-pyridin-2-one precursor via a modified Guareschi-Thorpe condensation, followed by a regioselective nitration. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles that govern the reaction, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction

The 2-pyridone structural motif is a privileged scaffold in drug discovery, present in numerous biologically active compounds exhibiting a wide array of therapeutic properties, including antimicrobial, antiviral, and anticancer activities.[1] The introduction of a nitro group onto the pyridone ring further enhances its utility as a synthetic intermediate, opening avenues for diverse functionalization through reduction to an amino group or via nucleophilic aromatic substitution. 5,6-dimethyl-3-nitro-1H-pyridin-2-one, in particular, serves as a valuable building block for the synthesis of more complex molecular architectures. This protocol provides a reliable method for the preparation of this compound in a laboratory setting.

Overall Synthetic Workflow

The synthesis is a two-step process beginning with the formation of the pyridone ring, followed by electrophilic nitration.

Caption: Overall workflow for the synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis. It is imperative to handle all chemicals with appropriate safety precautions.

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |

| Step 1: Synthesis of 5,6-dimethyl-1H-pyridin-2-one | ||||

| 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | 114.14 | 815-57-6 | Flammable, Irritant |

| Acetamide | C₂H₅NO | 59.07 | 60-35-5 | Suspected carcinogen |

| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Flammable, Toxic, Corrosive |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable |

| Step 2: Synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one | ||||

| 5,6-dimethyl-1H-pyridin-2-one | C₇H₉NO | 123.15 | 27992-31-0 | Irritant |

| Fuming Nitric Acid (≥90%) | HNO₃ | 63.01 | 7697-37-2 | Oxidizer, Corrosive, Toxic |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, Health hazard |

| Final Product | ||||

| 5,6-dimethyl-3-nitro-1H-pyridin-2-one | C₇H₈N₂O₃ | 168.15 | 89056-55-3 | Harmful, Irritant[2] |

Experimental Protocols

Step 1: Synthesis of 5,6-dimethyl-1H-pyridin-2-one

This procedure is adapted from the principles of the Guareschi-Thorpe reaction, which is a well-established method for the synthesis of substituted 2-pyridones through the condensation of a 1,3-dicarbonyl compound with an active methylene compound in the presence of a base.[3][4]

Materials and Reagents:

-

3-Methyl-2,4-pentanedione

-

Acetamide

-

Piperidine

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2,4-pentanedione (1 equivalent), acetamide (1.2 equivalents), and ethanol to form a slurry.

-

To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents). The basicity of piperidine is crucial for catalyzing the initial condensation steps.

-

Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 5,6-dimethyl-1H-pyridin-2-one. Further purification can be achieved by recrystallization from ethanol if necessary.

Step 2: Synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one

The nitration of the pyridone ring is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent, generating the nitronium ion (NO₂⁺) in situ, which acts as the electrophile.[5]

Materials and Reagents:

-

5,6-dimethyl-1H-pyridin-2-one

-

Fuming Nitric Acid (≥90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to maintain a temperature between -5 and 0 °C.

-

Slowly add 5,6-dimethyl-1H-pyridin-2-one (1 equivalent) to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 5 °C. The pyridone will protonate in the strong acid.

-

Once the pyridone has completely dissolved, slowly add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel. It is critical to maintain the temperature below 5 °C during the addition to prevent over-nitration and side reactions.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the crude product. Recrystallization from a suitable solvent, such as aqueous ethanol, will yield the purified 5,6-dimethyl-3-nitro-1H-pyridin-2-one.

Mechanism and Scientific Rationale

Reaction Mechanism

The nitration of 5,6-dimethyl-1H-pyridin-2-one is a classic example of electrophilic aromatic substitution. The key steps are:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich pyridone ring attacks the nitronium ion. The directing effects of the substituents on the ring determine the position of the attack. The lactam group and the two methyl groups are all activating and ortho-, para-directing. The combined effect of these groups strongly favors the attack at the C3 position.

-

Rearomatization: A base (such as HSO₄⁻ or water) removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product.

Caption: Simplified mechanism of the electrophilic nitration of 5,6-dimethyl-1H-pyridin-2-one.

Regioselectivity

The regioselectivity of the nitration is controlled by the electronic effects of the substituents on the pyridone ring.[6][7] The lactam moiety is an activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring, increasing the electron density at the ortho and para positions (C3 and C5). The methyl groups at C5 and C6 are also activating through hyperconjugation and inductive effects. The cumulative effect of these groups directs the incoming electrophile (NO₂⁺) to the most nucleophilic position, which is C3.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All steps of this synthesis, especially the nitration, must be performed in a well-ventilated fume hood.

-

Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care. Always add acid to water, never the other way around.

-

Temperature Control: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.

-

Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to manage the heat generated.

Conclusion

The two-step protocol described provides an effective and reproducible method for the synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one. By understanding the underlying principles of the Guareschi-Thorpe condensation and electrophilic aromatic substitution, researchers can confidently apply and adapt this protocol for their specific needs in the fields of drug discovery and chemical synthesis.

References

-

Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538–541. [Link]

-

PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 5,6-Dimethyl-2-pyridone. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4,6-Dimethyl-3-nitropyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Rybakov, V. B., Bush, A. A., Babaev, E. V., & Aslanov, L. A. (2004). 4,6-Dimethyl-5-nitro-1H-pyridin-2-one. Acta Crystallographica Section E: Structure Reports Online, 60(2), o201–o203. [Link]

-

Hosseini-Zare, M. S., & Karimi, F. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(39), 24846–24853. [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

-

Tron, G. C., Minassi, A., Sorba, G., Fausone, M., & Appendino, G. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]

-

Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [YouTube video]. [Link]

- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

-

Journal of the Chemical Society, Perkin Transactions 2. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. [Link]

-

ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

-

National Institutes of Health. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. [Link]

-

National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydro-2-pyridinones. [Link]

-

ResearchGate. (n.d.). A facile synthesis of 5,6-dihydro-5-hydroxy-2(1H)-pyridone. [Link]

-

ResearchGate. (n.d.). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. [Link]

-

Springer. (n.d.). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. [Link]

Sources

- 1. irjms.com [irjms.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

Application Notes & Protocols: Evaluation of 5,6-dimethyl-3-nitro-1H-pyridin-2-one as a Potential Kinase Inhibitor

Introduction & Rationale

Protein kinases are fundamental regulators of cellular activity, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery.[2] The pyridin-2(1H)-one (pyridone) scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[3][4][5] Its ability to form key hydrogen bond interactions within the kinase hinge region makes it an attractive starting point for inhibitor design.

This document outlines a comprehensive experimental workflow to characterize a novel pyridone derivative, 5,6-dimethyl-3-nitro-1H-pyridin-2-one (hereafter referred to as Cpd-X), as a potential kinase inhibitor. While this specific compound is novel in this context, the protocols provided are based on well-established, industry-standard methodologies for kinase inhibitor discovery and validation.

The purpose of these application notes is to guide researchers through a logical, multi-stage process, from initial biochemical potency and selectivity assessment to cellular target engagement and mechanism of action studies. By following this workflow, researchers can generate a robust data package to determine the viability of Cpd-X as a lead compound for further development.

Postulated Synthesis and Compound Preparation

A plausible synthetic route is essential for producing high-quality material for screening. While multiple synthetic strategies exist for pyridones[6], we propose a route involving the nitration of a 5,6-dimethyl-1H-pyridin-2-one precursor, which can be synthesized via established condensation reactions.[7][8]

Proposed Synthesis

A potential synthesis could begin with a condensation reaction similar to the Guareschi-Thorpe reaction to form the pyridone ring, followed by a controlled nitration step.[7][8] A related compound, 4,6-dimethyl-5-nitro-1H-pyridin-2-one, has been synthesized via the nitration of 4,6-dimethyl-pyridin-2-one.[9] A similar approach would be the starting point for synthesizing the title compound.

Compound Handling and Stock Solution Preparation

Expert Insight: The quality and handling of the test compound are critical for data reproducibility. Ensure the compound is of high purity (>95%) as confirmed by LC-MS and NMR. The solubility and stability of the compound in DMSO are paramount.

-

Purity Analysis: Confirm the identity and purity of Cpd-X using ¹H NMR, ¹³C NMR, and LC-MS.

-

Solubility Test: Determine the maximum solubility of Cpd-X in 100% dimethyl sulfoxide (DMSO). Aim for a concentration of at least 10 mM to allow for a wide range of dilutions.

-

Stock Solution Preparation:

-

Accurately weigh the required amount of Cpd-X.

-

Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly and use gentle warming (30-37°C) if necessary to fully dissolve the compound.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light.

-

Primary Biochemical Assessment: Potency & Selectivity

The initial phase of characterization involves determining if Cpd-X can inhibit kinase activity in a purified, cell-free system and how selective it is.

Workflow for Initial Biochemical Characterization

Caption: Workflow for initial biochemical screening of Cpd-X.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[10][11] Its high sensitivity and robustness make it ideal for primary screening and IC50 determination.[12][13][14] We will use a representative tyrosine kinase, such as Abl1, for the initial screen.

Materials:

-

Cpd-X (10 mM stock in DMSO)

-

Recombinant human kinase (e.g., Abl1)

-

Kinase-specific substrate (e.g., ABLtide)

-

ATP solution

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Staurosporine (positive control inhibitor, 10 mM stock in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Plating:

-

Prepare a serial dilution plate of Cpd-X and Staurosporine in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.

-

Transfer a small volume (e.g., 50 nL) of the diluted compounds, DMSO vehicle (0% inhibition control), and a known inhibitor (100% inhibition control) into the 384-well assay plate.[15]

-

-

Kinase Reaction:

-

Add 2.5 µL of a 2X kinase/substrate solution (containing kinase and substrate in Kinase Assay Buffer) to each well.

-

Pre-incubate the plate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.[13]

-

Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution (prepared in Kinase Assay Buffer). The final ATP concentration should be at or near the Kₘ for the specific kinase.[16]

-

Incubate for 60-120 minutes at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase.[11] Incubate for 30-60 minutes at room temperature.

-

Read the luminescence on a plate reader. The signal is stable for several hours.[17]

-

-

Data Analysis:

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the normalized percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Kinase Selectivity Profiling

Rationale: Assessing inhibitor selectivity early is crucial. A compound that inhibits many kinases is likely to have off-target effects.[18] Commercial services or in-house panels are used to screen the compound against a large number of kinases (e.g., >300).[19][20][21]

Workflow:

-

Primary Screen: Submit Cpd-X for screening at a single, high concentration (e.g., 1 µM or 10 µM) against a broad kinase panel. The assay format is typically a radiometric (³³P-ATP) or ADP-Glo™ based assay.

-

Hit Identification: Identify kinases that are inhibited by more than a predefined threshold (e.g., >50% or >75% inhibition).

-

IC₅₀ Determination: For all identified "hits," perform full 10-point dose-response curves to determine accurate IC₅₀ values.

-

Selectivity Analysis: Analyze the data to understand the selectivity profile. A selectivity score can be calculated to quantify promiscuity. The goal is to find compounds that are potent against the desired target(s) but weak against others.

Mechanism of Action (MoA) Studies

Understanding how an inhibitor works is as important as knowing that it works. For kinase inhibitors targeting the ATP pocket, the most common mechanism is ATP competition.[2][22]

Protocol 3: ATP Competition Assay

Rationale: This assay determines if Cpd-X competes with ATP for binding to the kinase. An ATP-competitive inhibitor's apparent potency (IC₅₀) will increase as the concentration of ATP in the assay increases.[22]

Procedure:

-

Follow the general procedure for the In Vitro Kinase Inhibition Assay (Protocol 1) .

-

Set up multiple parallel experiments. In each experiment, the concentration of ATP is varied. A common set of ATP concentrations is: 0.25x Kₘ, 1x Kₘ, 4x Kₘ, and 16x Kₘ.

-

For each ATP concentration, determine the full dose-response curve and IC₅₀ value for Cpd-X.

Data Analysis & Interpretation:

-

Result: If the IC₅₀ value of Cpd-X increases with increasing ATP concentration, the inhibitor is ATP-competitive. If the IC₅₀ remains constant, it is non-ATP-competitive.

-

Further Analysis: The data can be used in a Cheng-Prusoff plot or Schild regression to determine the inhibitor's dissociation constant (Kᵢ), which is a true measure of its affinity for the enzyme.

Cellular Activity Assessment

Biochemical assays use purified components. Cellular assays determine if the compound can cross the cell membrane, engage its target in the complex cellular environment, and exert a biological effect.[23]

Principle of Cellular Target Engagement

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. domainex.co.uk [domainex.co.uk]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 19. Kinase Selectivity Profiling Systems—General Panel [promega.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. academic.oup.com [academic.oup.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Nitropyridinone Libraries for DNA Gyrase Inhibition

Introduction to Nitropyridinones as Antibacterial Agents

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Consequently, there is an urgent need to discover and develop novel antibacterial agents with new mechanisms of action. Nitropyridinone-based compounds have emerged as a promising class of molecules, exhibiting potent activity against various bacterial pathogens, including Mycobacterium tuberculosis and other clinically relevant species.[1][2][3] The primary molecular target for many of these compounds is DNA gyrase, an essential bacterial type II topoisomerase.[4][5]

DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair.[6][7] This enzyme is a validated and attractive target for antibacterial drugs because it is essential in bacteria but absent in higher eukaryotes.[4][8] Nitropyridinones, like the well-known quinolone antibiotics, inhibit gyrase activity, leading to disruption of DNA topology and ultimately, bacterial cell death.[4][5][9]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify and characterize novel nitropyridinone-based inhibitors of bacterial DNA gyrase. The protocols herein are designed for a 384-well plate format and emphasize scientific integrity through a multi-step, self-validating workflow.

Principle of the Screening Cascade

The screening strategy is designed as a funnel, starting with a broad primary screen to identify any compounds that inhibit DNA gyrase's supercoiling activity. Hits from this screen are then subjected to a series of increasingly specific secondary and orthogonal assays to confirm their activity, determine their potency and mechanism, and assess their selectivity.

The core of the primary assay is a fluorescence-based DNA gyrase supercoiling assay.[10][11][12] This assay relies on the differential fluorescence of an intercalating dye when bound to relaxed versus supercoiled DNA.[13][14] In the presence of ATP, DNA gyrase converts a relaxed plasmid DNA substrate into a negatively supercoiled form. This supercoiling activity is inhibited by active compounds, leaving the plasmid in its relaxed state. The resulting difference in fluorescence provides a robust and quantifiable readout suitable for HTS.

HTS Workflow Diagram

Caption: High-level workflow for screening nitropyridinone libraries.

Materials and Equipment

Reagents and Buffers

| Reagent/Buffer | Purpose | Storage |

| E. coli DNA Gyrase Holoenzyme | Enzyme for supercoiling reaction | -80°C |

| Relaxed pBR322 Plasmid DNA | Enzyme substrate | -20°C |

| 5X Gyrase Assay Buffer | Maintains optimal pH and ionic strength | -20°C |

| Adenosine Triphosphate (ATP) | Energy source for gyrase | -20°C |

| Nitropyridinone Compound Library | Test articles (e.g., 10 mM in DMSO) | -20°C |

| Ciprofloxacin / Novobiocin | Positive control inhibitors | RT / -20°C |

| Dimethyl Sulfoxide (DMSO) | Negative control / compound solvent | RT |

| DNA Intercalating Dye (e.g., H19) | Signal generation | 4°C, protected from light |

| 10X Dye Dilution Buffer | Buffer for fluorescent dye | 4°C |

| Tris-EDTA (TE) Buffer | General purpose buffer | RT |

| Chloroform/Isoamyl Alcohol (24:1) | To stop gel-based reactions | RT |

| Agarose | For gel electrophoresis | RT |

| Resazurin Sodium Salt | Indicator for cytotoxicity assay | 4°C |

| HepG2 Cell Line | For cytotoxicity testing | Liquid Nitrogen |

| DMEM/F-12 Medium | Cell culture medium | 4°C |

| Fetal Bovine Serum (FBS) | Cell culture supplement | -20°C |

Equipment

-

Automated liquid handler (e.g., Echo, Bravo) for low-volume dispensing

-

Multimode microplate reader with fluorescence intensity (FI) detection

-

384-well, solid black, flat-bottom plates

-

Incubators (37°C and 37°C with 5% CO₂)

-

Centrifuge with a microplate rotor

-

Gel electrophoresis system (for orthogonal assays)

-

Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

Detailed Protocols

Protocol 1: Primary HTS - DNA Gyrase Supercoiling Assay

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL. The principle is that relaxed DNA quenches the signal of a fluorescent dye more than supercoiled DNA does. Inhibition of gyrase leads to a lower signal.[13][14]

-

Compound Plating: Using an acoustic liquid handler, dispense 20 nL of the nitropyridinone library compounds (from a 10 mM stock) into the assay plate wells. This results in a final screening concentration of 10 µM.

-

Causality: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for HTS. The final DMSO concentration should be kept ≤ 0.5% to avoid impacting enzyme activity.[10]

-

-

Control Plating:

-

Positive Control: Dispense a known gyrase inhibitor (e.g., Ciprofloxacin, final concentration 50 µM) into designated control wells. These wells represent 100% inhibition.

-

Negative Control: Dispense DMSO solvent only into designated control wells. These wells represent 0% inhibition (full enzyme activity).

-

-

Enzyme/Substrate Mix Preparation: Prepare a master mix containing the following components per reaction.

-

4 µL 5X Gyrase Assay Buffer

-

2 µL Relaxed pBR322 DNA (e.g., 250 µg/mL stock)

-

1 µL E. coli DNA Gyrase (concentration to be pre-determined empirically to give a robust signal window)

-

11 µL Nuclease-Free Water

-

-

Enzyme/Substrate Addition: Dispense 18 µL of the master mix into each well of the assay plate containing the pre-spotted compounds and controls.

-

Reaction Initiation: Prepare an ATP solution and add 2 µL (final concentration 1 mM) to each well to start the reaction.

-

Incubation: Seal the plate and incubate at 37°C for 60 minutes.

-

Signal Development:

-

Prepare the fluorescent dye solution by diluting the stock (e.g., 1500X H19 dye) in 1X Dye Dilution Buffer.

-

Add 20 µL of the diluted dye solution to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the fluorescence intensity on a plate reader. For a dye like H19, typical settings are λex = 485 nm and λem = 535 nm, but these should be optimized for the specific dye and instrument used.[10][12]

Protocol 2: Hit Confirmation - Dose-Response and IC₅₀ Determination

Primary hits are re-tested in a dose-response format to confirm their activity and determine potency (IC₅₀).

-

Compound Plating: Create a 10-point, 3-fold serial dilution series for each hit compound, starting at a top concentration of 100 µM. Dispense 20 nL of each concentration into a 384-well plate.

-

Assay Execution: Follow steps 2-8 from the Primary HTS protocol.

-

Data Analysis:

-

Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

| Parameter | Description | Example Value |

| Top Concentration | Highest concentration in the dilution series | 100 µM |

| Number of Points | Number of concentrations tested | 10 |

| Dilution Factor | Fold-change between concentrations | 3-fold |

| Replicates | Number of times each concentration is tested | n=2 or 3 |

| Calculated Value | Potency of the compound | IC₅₀ |

Protocol 3: Orthogonal Assays for Mechanism of Action

To eliminate false positives (e.g., dye aggregators, fluorescent compounds) and begin to understand the mechanism of action, hits should be tested in assays with different readouts or that probe different aspects of the enzyme's function.

A. Gyrase ATPase Assay

This assay determines if the inhibitor acts by blocking the ATP binding site of the GyrB subunit, similar to novobiocin.[4] The assay links ATP hydrolysis to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[15]

-

Assay Setup: In a UV-transparent 384-well plate, combine the assay buffer, a regenerating system (pyruvate kinase, lactate dehydrogenase), phosphoenolpyruvate, NADH, linear DNA (which stimulates ATPase activity), and the test compound.[15][16]

-

Enzyme Addition: Add DNA gyrase to each well.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Data Acquisition: Immediately begin reading the absorbance at 340 nm kinetically for 30-60 minutes.

-